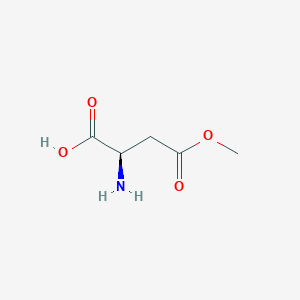

(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYFUVVWOMLLP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-4-methoxy-4-oxobutanoic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chiral Building Block

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-Aspartic acid β-methyl ester, represents a key chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features—a stereochemically defined amine, a free carboxylic acid, and a methyl-esterified side chain—offer a versatile platform for the construction of peptidomimetics, unnatural amino acids, and other intricate molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical understanding of this compound. We will delve into its chemical and physical properties, explore its reactivity with a focus on peptide synthesis, and provide robust, field-tested protocols for its handling, analysis, and application. Where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from closely related analogues, providing a sound theoretical and practical framework for its utilization in your research endeavors.

Section 1: Core Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The presence of both acidic (carboxylic acid) and basic (amine) functional groups, along with a polar ester, dictates its solubility and reactivity profile.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 147.13 g/mol | --INVALID-LINK-- |

| Melting Point | 188-190 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D = -15.9° to -16.9° (as HCl salt) | --INVALID-LINK-- |

| CAS Number | 21394-81-0 | --INVALID-LINK-- |

Spectroscopic Characterization: A Practical Guide

While a comprehensive public database of experimental spectra for this compound is limited, this section provides predicted spectral data and discusses the expected key features based on its structure, which are essential for its characterization.

¹H NMR Spectroscopy (Predicted): A proton NMR spectrum would be expected to show distinct signals corresponding to the different protons in the molecule. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons of the methylene group adjacent to the ester would likely appear as a multiplet due to diastereotopicity and coupling to the chiral center. The α-proton, being adjacent to both the carboxylic acid and the amino group, would also present as a multiplet.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms. The carbonyl carbons of the carboxylic acid and the ester would appear in the downfield region (typically >170 ppm). The α-carbon, bonded to the nitrogen, would be found in the range of 50-60 ppm. The methylene carbon and the methoxy carbon would have characteristic shifts in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the primary amine.

-

O-H stretching: A very broad band from 2500-3300 cm⁻¹ from the carboxylic acid.

-

C=O stretching: Two distinct sharp bands around 1730-1750 cm⁻¹ for the ester carbonyl and 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

-

N-H bending: A band around 1550-1650 cm⁻¹.

Mass Spectrometry: In an electrospray ionization mass spectrum (ESI-MS), the compound would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 148.1.

Section 2: Synthesis and Reactivity

Synthetic Pathway: From D-Aspartic Acid

The most common and direct route to this compound is through the selective esterification of the β-carboxylic acid of D-aspartic acid.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on general methods for amino acid esterification and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-aspartic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride (1.1 equivalents) or by bubbling dry hydrogen chloride gas through the mixture until saturation.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Reactivity and Applications in Peptide Synthesis

The primary utility of this compound lies in its role as a building block in peptide synthesis. The free α-amino group can be coupled to the carboxylic acid of another amino acid, while its own α-carboxylic acid can be activated for coupling to the amino group of a different amino acid. The β-methyl ester serves as a protecting group for the side-chain carboxyl functionality.

Experimental Protocol: Dipeptide Synthesis using this compound

Disclaimer: This is a generalized protocol for solution-phase peptide synthesis and requires optimization based on the specific amino acids being coupled.

-

Activation of the N-Protected Amino Acid: In a dry reaction flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). If using DCC, an additive like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) is often included to suppress racemization. Stir the mixture at 0 °C for 30 minutes.

-

Coupling Reaction: To the activated amino acid solution, add a solution of this compound (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or HPLC.

-

Workup: Upon completion, filter off any precipitated urea (if DCC was used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography on silica gel.

Section 3: Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Representative HPLC Method for Analysis:

Disclaimer: This is a starting point for method development and will require optimization and validation for specific applications.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.

-

Mobile Phase: A gradient elution is often effective.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide backbone.

-

Injection Volume: 10-20 µL.

For chiral purity analysis, a chiral HPLC column (e.g., a polysaccharide-based column) would be necessary to separate the (R)- and (S)-enantiomers.

Section 4: Applications in Drug Development and Beyond

The incorporation of this compound into peptide-based drug candidates can offer several advantages. The D-configuration can enhance metabolic stability by reducing susceptibility to enzymatic degradation. The methyl-esterified side chain can be used to modulate the polarity and pharmacokinetic properties of the resulting molecule.

While specific examples of marketed drugs containing this exact building block are not widely publicized, its utility is evident in its role as a precursor for more complex unnatural amino acids and in the synthesis of peptide libraries for drug discovery screening. Its application is particularly relevant in the development of peptide-based therapeutics targeting G-protein coupled receptors (GPCRs) and in the design of enzyme inhibitors.

Section 5: Safety and Handling

This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

References

A Technical Guide to the Physicochemical Characteristics of D-Aspartic Acid β-Methyl Ester

Introduction

D-Aspartic acid β-methyl ester is a derivative of the endogenous D-aspartic acid, a molecule of increasing interest in neurobiology and endocrinology.[1] The esterification of the β-carboxyl group modifies the parent molecule's polarity, solubility, and reactivity, making it a valuable compound for research in drug development and nutritional science.[2][] Its applications range from a building block in peptide synthesis to a component in dietary supplements aimed at enhancing cognitive function and athletic performance.[2][4]

This guide provides an in-depth analysis of the core physicochemical characteristics of D-Aspartic acid β-methyl ester. Moving beyond a simple recitation of data, we explore the causality behind these properties, offering field-proven insights and self-validating experimental protocols for researchers, scientists, and drug development professionals. The accurate characterization of these properties is a foundational requirement for formulation development, stability assessment, and understanding its biological activity.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its handling, processing, and formulation potential.

Molecular Structure and Identity

The primary structure defines the molecule's fundamental chemical behavior. D-Aspartic acid β-methyl ester is the (R)-enantiomer of aspartic acid where the side-chain (β) carboxylic acid has been converted to a methyl ester.

-

IUPAC Name : (2R)-2-amino-4-methoxy-4-oxobutanoic acid

-

Synonyms : D-Asp(OMe)-OH, H-D-Asp(OMe)-OH

-

Molecular Formula : C₅H₉NO₄[5]

-

CAS Number : 21394-81-0 (for the free base)[2]

The hydrochloride salt (D-Aspartic acid β-methyl ester hydrochloride, CAS No: 22728-89-8) is also a common form, with a molecular formula of C₅H₉NO₄·HCl and a molecular weight of 183.64 g/mol .[2][][7] The presence of the hydrochloride salt significantly impacts solubility and stability.

Physical State and Appearance

At ambient conditions, D-Aspartic acid β-methyl ester and its hydrochloride salt are typically supplied as a white to off-white crystalline powder.[2][] This form is advantageous for handling, weighing, and long-term storage.

Thermal Properties

The melting point is a critical indicator of purity. For the hydrochloride salt, the reported melting point is in the range of 196-200 °C.[] A sharp melting range within this window is indicative of high purity.

Optical Activity

As a chiral molecule, its optical rotation is a key parameter for confirming the enantiomeric identity and purity.

-

Specific Rotation ([α]²⁰/D) : -15.9° to -16.9° (concentration and solvent not specified)[2]

This negative rotation confirms the D-configuration. Enantiomeric purity is crucial as the L-enantiomer may possess different biological activities.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development, impacting everything from reaction kinetics in synthesis to bioavailability in vivo. The β-methyl ester modification is known to improve solubility and bioavailability compared to the parent D-aspartic acid.[2]

Qualitative and Quantitative Solubility

-

Organic Solvent Solubility : The hydrochloride salts of amino acid esters are often soluble in polar organic solvents. For the related DL-Aspartic acid dimethyl ester hydrochloride, a high solubility of 100 mg/mL in DMSO has been reported, requiring ultrasonication.[9] Similar behavior is expected for the D-β-methyl ester.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₄ | [5] |

| Molecular Weight | 147.13 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point (HCl Salt) | 196-200 °C | [] |

| Specific Rotation ([α]²⁰/D) | -15.9° to -16.9° | [2] |

| Storage Temperature | 2-8°C or -20°C | [2][] |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility, to provide a self-validating system for assessing solubility in various media.

Workflow: Solubility Determination

Caption: Shake-flask method for solubility.

Step-by-Step Methodology:

-

Preparation : To a series of glass vials, add a pre-determined volume (e.g., 2 mL) of the desired solvent (e.g., deionized water, PBS pH 7.4, ethanol).

-

Addition of Solute : Add an excess amount of D-Aspartic acid β-methyl ester to each vial, ensuring a visible amount of undissolved solid remains. This is critical for ensuring saturation.

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a minimum of 24 hours. This allows the system to reach thermodynamic equilibrium.

-

Sampling : After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration : Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles. This step is crucial to prevent artificially high results.

-

Quantification : Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Validation : The presence of undissolved solid at the end of the experiment validates that saturation was achieved.

Section 3: Chemical Stability and Reactivity

Understanding the stability of the ester is paramount for defining storage conditions, predicting shelf-life, and preventing the formation of degradation products that could be inactive or toxic.

Hydrolysis

The primary degradation pathway for D-Aspartic acid β-methyl ester is hydrolysis of the ester bond, yielding D-aspartic acid and methanol. This reaction is highly dependent on pH and temperature.[10]

-

Acidic/Alkaline Conditions : Hydrolysis is catalyzed under both strongly acidic and alkaline conditions.[10]

-

Neutral pH : At neutral pH, the rate of hydrolysis is slower. For the related dipeptide aspartame, the maximum stability is observed at pH 4.3.[10] A similar pH-stability profile is expected for D-Aspartic acid β-methyl ester.

Isomerization via Succinimide Formation

A well-documented degradation pathway for aspartic acid residues, especially in peptides, is the formation of a five-membered succinimide (cyclic imide) intermediate.[11] This occurs through a nucleophilic attack by the α-amino group on the β-ester carbonyl. The succinimide intermediate can then hydrolyze to form a mixture of the original D-aspartic acid β-methyl ester and the isomeric D-aspartic acid α-methyl ester.[11][12] This isomerization can significantly alter biological activity.

Pathway: Degradation of D-Aspartic Acid β-Methyl Ester

Caption: Key degradation pathways.

Recommended Storage

Based on its reactivity profile, the compound should be stored in a cool, dry place. Supplier recommendations include storage at 2-8°C or frozen at -20°C, often sealed and protected from moisture.[13] For solutions, especially in hygroscopic solvents like DMSO, storage at -80°C is recommended for long-term stability (up to 6 months).[13]

Section 4: Analytical Methodologies

Robust analytical methods are required for identity confirmation, purity assessment, and quantification in various matrices.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing D-aspartic acid and its derivatives.[14][15]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically required.

-

Solvent A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B : 0.1% TFA in acetonitrile.

-

-

Gradient Program : Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to elute the compound and any less polar impurities. A typical run might be a linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

-

Sample Preparation : Dissolve the compound in the initial mobile phase composition or a compatible solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.

-

Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

For chiral purity, specialized chiral HPLC columns are necessary.[16][17]

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal confirmation of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the α-proton (a multiplet around 4.0 ppm), and the β-protons (two multiplets around 2.8-3.0 ppm).[4] The exact chemical shifts are solvent-dependent.

-

¹³C NMR : The carbon spectrum will show distinct signals for the two carbonyl carbons (ester and carboxylic acid), the α-carbon, the β-carbon, and the methoxy carbon.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 148.1. Tandem MS (MS/MS) can be used to analyze fragmentation patterns for structural confirmation.[16][18]

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹

-

N-H stretch (amine): ~3000-3300 cm⁻¹

-

C=O stretch (ester): ~1730-1750 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

-

N-H bend (amine): ~1580-1650 cm⁻¹

-

Conclusion

The physicochemical properties of D-Aspartic acid β-methyl ester are a direct consequence of its molecular structure: a chiral amino acid with a protected side-chain carboxyl group. Its identity is confirmed by its specific optical rotation and spectroscopic profile. The ester functional group enhances solubility but also introduces chemical instability, primarily through hydrolysis and potential isomerization, necessitating controlled storage conditions. The analytical protocols detailed herein provide a robust framework for researchers to verify the quality, purity, and characteristics of this compound, ensuring reproducible and reliable results in downstream applications, from peptide synthesis to advanced biological studies.

References

- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. jchps.com [jchps.com]

- 5. H-D-Aspartic acid-β-methyl ester [myskinrecipes.com]

- 6. Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 22728-89-8|D-Aspartic acid-b-methyl ester hydrochloride|BLD Pharm [bldpharm.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Aspartame - Wikipedia [en.wikipedia.org]

- 11. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Roles and Mechanisms of D-Aspartic Acid and its Derivative, D-Aspartic Acid 4-Methyl Ester

Executive Summary

D-Aspartic acid (D-Asp), an endogenous D-amino acid, has emerged from relative obscurity to become a molecule of significant interest in neurobiology and endocrinology. Once considered an anomaly in mammalian systems dominated by L-amino acids, D-Asp is now recognized as a critical signaling molecule. It is found in significant concentrations in neuroendocrine tissues, where it plays a dual role: as a potent regulator of hormone synthesis and release, and as an endogenous neurotransmitter.[1][2] This guide provides an in-depth analysis of the biochemical pathways, physiological functions, and research methodologies associated with D-Aspartic acid and its synthetic derivative, D-Aspartic acid 4-methyl ester (D-Asp-OMe). We will explore its profound influence on the Hypothalamic-Pituitary-Gonadal (HPG) axis, its function as an agonist at the N-Methyl-D-aspartate (NMDA) receptor, and its implications for therapeutic development in fields ranging from reproductive health to neurology.

Foundational Biochemistry: From Endogenous Synthesis to Synthetic Analogs

The physiological activity of D-Aspartic acid is governed by its synthesis, degradation, and metabolic conversion. Understanding these biochemical processes is fundamental to appreciating its biological roles.

Endogenous Synthesis and Catabolism

In mammalian tissues, D-Asp is primarily synthesized from its L-enantiomer, L-Aspartic acid, through the action of the enzyme aspartate racemase .[3] Its concentration is tightly regulated, with high levels observed transiently in the brain during embryonic development, suggesting a role in neurogenesis.[1] Postnatally, D-Asp levels in the brain decrease, coinciding with the expression of D-aspartate oxidase (DDO) , a peroxisomal flavoprotein that specifically catabolizes D-Asp into oxaloacetate, ammonia, and hydrogen peroxide.[3] Conversely, in endocrine glands like the pituitary and testes, D-Asp concentrations increase after birth, aligning with its role in hormone regulation.[1][3]

D-Aspartic Acid 4-Methyl Ester: A Pharmacologically Optimized Derivative

D-Aspartic acid 4-methyl ester (D-Asp-OMe) is a synthetic derivative of D-Asp. The addition of a methyl ester group is a common medicinal chemistry strategy to enhance the pharmacokinetic properties of a parent molecule. This modification can improve bioavailability, increase stability against enzymatic degradation, and facilitate passage across biological membranes. While the core biological mechanisms of D-Asp-OMe are predicated on the actions of D-Asp, its unique structure may offer improved efficacy, making it a compound of interest for dietary supplements and pharmaceutical development.[4]

The Critical Conversion to N-Methyl-D-Aspartate (NMDA)

A key aspect of D-Asp's mechanism is its role as an endogenous precursor to N-Methyl-D-aspartate (NMDA).[5] The enzyme D-aspartate methyltransferase utilizes S-adenosyl-L-methionine as a methyl donor to convert D-Asp into NMDA.[3][5] NMDA is a highly specific and potent agonist for the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity.[6] Therefore, the biological effects of D-Asp administration can be attributed to the direct action of D-Asp itself and the indirect action of its potent metabolite, NMDA.[5]

The Neuroendocrine Axis: A Master Regulator of Hormone Synthesis

D-Aspartic acid is a powerful modulator of the neuroendocrine system, with its most well-documented effects centered on the Hypothalamic-Pituitary-Gonadal (HPG) axis, the primary pathway controlling reproductive function and testosterone synthesis.[7]

Multi-Level Stimulation of the HPG Axis

D-Asp exerts its influence at multiple points along the HPG axis to stimulate testosterone production:

-

Hypothalamus: It stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[3][7]

-

Pituitary Gland: Acting directly on the anterior pituitary, D-Asp enhances the synthesis and release of Luteinizing Hormone (LH).[1][7]

-

Testes: In the gonads, LH stimulates Leydig cells to produce testosterone. D-Asp also acts directly on the testes, where it has been shown to upregulate the mRNA and protein levels of the Steroidogenic Acute Regulatory (StAR) protein, a critical factor in the transport of cholesterol into the mitochondria for steroidogenesis.[3][7]

This coordinated, multi-level stimulation results in a significant increase in LH and testosterone levels, as demonstrated in both animal and some human studies.[1]

References

- 1. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The role of D-aspartic acid and N-methyl-D-aspartic acid in the regulation of prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 7. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as H-D-Asp(Ome)-OH, is a crucial chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry.[1] Its defined stereochemistry and bifunctional nature, possessing both a carboxylic acid and an amino group, make it a valuable component in the synthesis of peptide derivatives and other complex molecules.[1] This guide provides a comprehensive overview of the essential techniques for the structural elucidation and purity assessment of this compound, emphasizing the "why" behind methodological choices to ensure robust and reliable results.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of any analytical endeavor. These properties dictate the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

| Property | Value | Source |

| Molecular Formula | C5H9NO4 | [1][2] |

| Molecular Weight | 147.13 g/mol | [1][2] |

| Melting Point | 188-190 °C | [1] |

| Boiling Point (Predicted) | 301.7±37.0 °C | [1] |

| Density | 1.299 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Core Structural Analysis Techniques

The definitive structural confirmation of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms within the molecule.

Conceptual Framework: The chemical environment of each proton and carbon atom influences its resonance frequency, providing a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (Proton NMR): Expected Chemical Shifts and Rationale

| Proton | Expected Chemical Shift (ppm) | Rationale |

| -CH(NH₂)- | ~3.8 - 4.2 | The alpha-proton is deshielded by the adjacent electron-withdrawing amino and carboxylic acid groups. |

| -CH₂- | ~2.8 - 3.2 | The diastereotopic methylene protons are adjacent to the chiral center and the ester carbonyl, leading to a complex splitting pattern. |

| -OCH₃ | ~3.7 | The methyl protons of the ester group are in a relatively shielded environment. |

| -COOH | ~10 - 13 | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| -NH₂ | ~7 - 9 | The chemical shift of the amino protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. |

¹³C NMR (Carbon NMR): Expected Chemical Shifts and Rationale

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| -COOH | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| -COOCH₃ | ~170 - 175 | The ester carbonyl carbon is also in a similar deshielded environment. |

| -CH(NH₂)- | ~50 - 55 | The alpha-carbon is deshielded by the attached nitrogen and carbonyl groups. |

| -OCH₃ | ~52 | The methyl carbon of the ester is in a typical range for such groups. |

| -CH₂- | ~35 - 40 | The methylene carbon is in a relatively standard aliphatic region. |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will solubilize the compound and allow for the observation of exchangeable protons (-COOH and -NH₂). Deuterated water (D₂O) can also be used, but will result in the exchange and disappearance of the acidic and amino proton signals.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the coupling patterns (splitting) to deduce the connectivity of the protons. Compare the observed chemical shifts to the expected values.

Caption: Step-by-step workflow for chiral HPLC analysis.

Synthesis and Purity Considerations

This compound is commonly prepared by the esterification of the corresponding dicarboxylic acid, D-aspartic acid. [1]One common method involves reacting D-aspartic acid with methyl formate in the presence of hydrochloric acid. [1] Potential Impurities:

-

Starting Materials: Unreacted D-aspartic acid.

-

Byproducts: The corresponding diester or the regioisomeric ester.

-

Enantiomeric Impurity: The (S)-enantiomer, which may be present in the starting material or arise from racemization during the reaction.

The analytical methods described in this guide are essential for identifying and quantifying these potential impurities, ensuring the quality and suitability of the compound for its intended application.

Conclusion

The structural analysis of this compound requires a multi-faceted approach, integrating NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chiral chromatography for assessing enantiomeric purity. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the identity, structure, and purity of this important chiral building block.

References

molecular weight of D-Aspartic acid β-methyl ester

An In-depth Technical Guide to D-Aspartic Acid β-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Aspartic acid β-methyl ester is the synthetically modified analog of the endogenous neuromodulator, D-Aspartic acid. By virtue of its esterification at the β-carboxyl group, this compound exhibits altered physicochemical properties, including enhanced bioavailability, positioning it as a valuable investigational tool and potential pro-drug. This guide provides a comprehensive technical overview, beginning with its fundamental properties and synthesis, and extending to its detailed mechanism of action at the N-methyl-D-aspartate (NMDA) receptor. We will explore its significant applications in neurobiology and endocrinology, particularly its role in modulating synaptic plasticity and steroidogenesis. This document furnishes field-proven experimental protocols, complete with justifications for methodological choices and embedded validation steps, to empower researchers in their application of this compound.

Core Concepts: From a D-Amino Acid to a Research Tool

For decades, D-amino acids in mammals were largely considered metabolic artifacts. This view has been thoroughly revised, with D-Aspartic acid (D-Asp) now recognized as a critical endogenous signaling molecule in the nervous and endocrine systems[1][2]. It plays a pivotal role in neuronal development and hormone regulation[2]. D-Aspartic acid β-methyl ester, the subject of this guide, is a derivative designed for research, offering a means to systematically probe the physiological pathways governed by D-Asp with potentially more controlled and sustained delivery in vivo. Its primary value lies in its function as a precursor to D-Asp, which acts as a specific agonist at the NMDA receptor[3][4].

Physicochemical Data & Structure

A precise understanding of the compound's properties is the foundation of all experimental design.

| Property | Data | Source(s) |

| Molecular Formula | C₅H₉NO₄ | [5] |

| Molecular Weight | 147.13 g/mol | [5] |

| IUPAC Name | (2R)-2-amino-4-methoxy-4-oxobutanoic acid | |

| Appearance | White to off-white crystalline powder | [6] |

| Key Feature | Esterification at the C4 (β) carboxyl group |

Molecular Structure:

Caption: 2D representation of D-Aspartic acid β-methyl ester.

Regioselective Synthesis: A Methodological Deep Dive

The synthesis of D-Aspartic acid β-methyl ester requires the selective esterification of the side-chain (β) carboxyl group while leaving the α-carboxyl group unmodified. A direct, uncatalyzed reaction with methanol would result in a mixture of α-ester, β-ester, and diester products, necessitating complex purification.

Expertise & Experience: A robust strategy involves the temporary protection of the α-carboxyl and α-amino groups. One effective method is the formation of a 5-oxazolidinone ring, which masks the α-functionalities, leaving the β-carboxyl group as the sole site for esterification[7][8].

Synthesis Workflow:

Caption: Workflow for the regioselective synthesis of the β-methyl ester.

Protocol 1: Laboratory-Scale Synthesis

-

Protection: React D-Aspartic acid with a suitable aldehyde or ketone (e.g., acetone) under acidic conditions to form the corresponding 5-oxazolidinone derivative. This cyclization effectively protects both the α-amino and α-carboxyl groups.

-

Esterification: Dissolve the protected intermediate in anhydrous methanol. Add an acid catalyst, such as thionyl chloride or dry HCl gas, and reflux the mixture.

-

Causality: The acid protonates the carbonyl oxygen of the β-carboxyl group, rendering its carbon atom more electrophilic and susceptible to nucleophilic attack by methanol. The protected α-carboxyl group cannot participate.

-

-

Deprotection: After the reaction is complete (monitored by TLC), carefully add water to the reaction mixture. The acidic conditions will hydrolyze the 5-oxazolidinone ring, deprotecting the α-amino and α-carboxyl groups.

-

Isolation & Purification: Neutralize the solution and remove methanol under reduced pressure. The crude product can then be purified by ion-exchange chromatography or recrystallization.

-

Trustworthiness (Self-Validation): The final product's identity and purity must be rigorously confirmed. Use ¹H NMR and ¹³C NMR to verify the structure, confirming the presence of the methyl ester singlet (~3.7 ppm) and the correct integration of all protons. Mass spectrometry should be used to confirm the molecular weight of 147.13 g/mol .

Mechanism of Action: From Pro-Drug to Physiological Response

D-Aspartic acid β-methyl ester is believed to function as a pro-drug. In vivo, it is readily hydrolyzed by endogenous esterase enzymes to yield methanol and D-Aspartic acid. The liberated D-Asp is the primary bioactive molecule, exerting its effects through two principal pathways.

Neurotransmission: NMDA Receptor Agonism

D-Asp is an established agonist at the glutamate-binding site of the NMDA receptor (NMDAR)[4]. The NMDAR is a unique ionotropic receptor that functions as a "coincidence detector," requiring both glutamate (or an agonist like D-Asp) binding and postsynaptic membrane depolarization to open its ion channel[9].

Signaling Pathway:

Caption: Mechanism of action via hydrolysis and subsequent NMDA receptor activation.

Endocrinology: Stimulation of Steroidogenesis

D-Asp is a key regulator in the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH). LH then acts on the Leydig cells in the testes to increase the synthesis and release of testosterone[1][4][10][11]. In vitro studies have confirmed that D-Asp can directly induce testosterone synthesis in isolated Leydig cells[12][13].

Applications & Experimental Workflows

Application in Neuroscience

The compound is an invaluable tool for studying NMDAR-dependent synaptic plasticity, such as long-term potentiation (LTP), and for investigating the pathological consequences of NMDAR over-activation (excitotoxicity).

Protocol 2: In Vitro Assessment of NMDA Receptor Activity via Calcium Flux

This protocol is adapted from established high-throughput methods[14][15]. It measures the direct consequence of NMDA receptor channel opening—the influx of calcium ions—using a fluorescent indicator.

-

Cell Plating: Seed HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) into a 384-well, black-walled, clear-bottom microplate. Culture for 16-24 hours.

-

Dye Loading: Remove the culture medium. Add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer. Incubate for 1-2 hours at 37°C.

-

Causality: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

-

Wash Step: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence. Program the instrument to add a solution of D-Aspartic acid β-methyl ester and immediately begin kinetic measurement of fluorescence intensity.

-

Data Analysis: The increase in fluorescence intensity over baseline is directly proportional to the influx of Ca²⁺ through activated NMDA receptors. Plot the response against the concentration of the compound to generate a dose-response curve and calculate the EC₅₀.

-

Trustworthiness (Self-Validation): To confirm that the observed calcium flux is specifically mediated by NMDA receptors, run parallel experiments where cells are pre-incubated with a selective NMDA receptor antagonist, such as D-AP5. A significant attenuation or complete blockade of the fluorescence signal in the presence of the antagonist validates the assay's specificity[4].

Application in Endocrine Research

The compound can be used in both in vivo and in vitro models to study the regulation of testosterone and other steroid hormones. In vivo studies in rats have shown that administration of D-Asp leads to its accumulation in the pituitary and testes, with a corresponding increase in serum LH and testosterone[12][13].

Concluding Remarks & Future Outlook

D-Aspartic acid β-methyl ester serves as a potent and specific tool for the functional investigation of the D-aspartate system. Its pro-drug nature makes it particularly suitable for studies requiring sustained activation of NMDA receptors or long-term stimulation of the HPG axis. Future research should focus on a full pharmacokinetic and pharmacodynamic characterization of this ester to better correlate administered doses with in vivo D-Aspartate concentrations. Furthermore, its potential as a lead compound for therapeutic agents in treating conditions linked to NMDAR hypofunction or endocrine deficiencies warrants deeper investigation.

References

- 1. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Aspartic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]

- 4. mdpi.com [mdpi.com]

- 5. Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of beta- and gamma-fluorenylmethyl esters of respectively N alpha-Boc-L-aspartic acid and N alpha-Boc-L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides [jstage.jst.go.jp]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of D-aspartic acid in the synthesis of testosterone in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. youtube.com [youtube.com]

- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Applications of D-Aspartic Acid β-methyl Ester

Foreword

This technical guide provides a comprehensive overview of the potential therapeutic applications of D-Aspartic acid β-methyl ester. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, endocrinology, and therapeutic development. While direct research on the β-methyl ester derivative is nascent, this document synthesizes the extensive body of knowledge surrounding its parent compound, D-Aspartic acid, to illuminate promising avenues of investigation. This guide is structured to provide not just a summary of existing data, but to offer a foundational framework for future research and development in this area.

Introduction: The Significance of D-Amino Acids in Mammalian Biology

Historically, D-amino acids were largely considered anomalies in mammalian systems, with the L-isomers being the exclusive building blocks of proteins. However, a growing body of evidence has firmly established the physiological importance of endogenous D-amino acids, such as D-serine and D-Aspartic acid (D-Asp), as critical signaling molecules in the central nervous and endocrine systems.[1][2] D-Asp, in particular, has emerged as a key regulator of neuronal development, synaptic plasticity, and steroidogenesis.[3][4]

D-Aspartic acid β-methyl ester is a synthetic derivative of D-Aspartic acid. While it is commercially available and utilized in nutritional supplements, its specific pharmacological profile and metabolic fate are not extensively documented in peer-reviewed literature. It is hypothesized that D-Aspartic acid β-methyl ester may act as a prodrug, undergoing hydrolysis in vivo to release D-Aspartic acid. This guide, therefore, focuses on the well-documented biological activities and therapeutic potential of D-Aspartic acid as a basis for understanding the potential applications of its β-methyl ester derivative.

Molecular Profile and Synthesis

2.1. Structure and Properties of D-Aspartic Acid and its β-methyl Ester

D-Aspartic acid is the D-enantiomer of the acidic amino acid, aspartic acid. The presence of a second carboxylic acid group in its side chain confers a negative charge at physiological pH.

D-Aspartic acid β-methyl ester is formed by the esterification of the β-carboxyl group of D-Aspartic acid with a methyl group. This modification alters the molecule's polarity and may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

2.2. Synthesis of D-Aspartic Acid β-methyl Ester

The synthesis of amino acid esters is a common practice in peptide chemistry and for the creation of derivatives with altered physicochemical properties. While specific, detailed protocols for the industrial synthesis of D-Aspartic acid β-methyl ester are proprietary, general methodologies involve the protection of the α-amino and α-carboxyl groups, followed by the selective esterification of the β-carboxyl group, and subsequent deprotection.

Potential Therapeutic Applications

The therapeutic potential of D-Aspartic acid β-methyl ester is inferred from the established physiological roles of D-Aspartic acid. The primary areas of interest are in the domains of neurological disorders and endocrine dysfunction.

3.1. Neurological Applications: Targeting the NMDA Receptor and Beyond

D-Aspartic acid is an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[2] Dysregulation of NMDA receptor signaling is implicated in a range of neurological and psychiatric conditions.

-

Cognitive Enhancement: By modulating NMDA receptor activity, D-Asp may play a role in learning and memory processes.[2] This suggests a potential therapeutic avenue for conditions characterized by cognitive deficits.

-

Neuroprotective Effects: The role of NMDA receptor modulation in neurodegenerative diseases is complex. While overactivation can be excitotoxic, appropriate modulation may offer neuroprotection.[3]

-

Mood Regulation: The glutamatergic system, including NMDA receptors, is a key target in the development of novel antidepressants and anxiolytics.[5]

Signaling Pathway: D-Aspartic Acid and NMDA Receptor Activation

Caption: D-Aspartic acid acts as an agonist at the NMDA receptor, leading to calcium influx and the activation of downstream signaling pathways that are crucial for synaptic plasticity and cognitive function.

3.2. Endocrinological Applications: Regulation of Steroidogenesis

D-Aspartic acid is endogenously present in endocrine tissues and plays a significant role in the regulation of hormone synthesis and release, particularly in the hypothalamic-pituitary-gonadal (HPG) axis.[6][7]

-

Testosterone Production: D-Asp has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) from the pituitary gland, which in turn stimulates the synthesis of testosterone in the testes.[6][7][8][9] This has led to its investigation as a potential therapy for male infertility and conditions associated with low testosterone.[9]

-

Hormonal Regulation: Beyond testosterone, D-Asp may also influence the levels of other hormones, including prolactin and growth hormone.[10]

Experimental Workflow: Investigating the Effect on Testosterone Production

Caption: A dual in vivo and in vitro approach to investigate the effects of D-Aspartic acid β-methyl ester on testosterone production.

Experimental Protocols

The following protocols are adapted from established methodologies for studying D-Aspartic acid and can be applied to the investigation of its β-methyl ester.

4.1. In Vitro NMDA Receptor Activity Assay

This protocol describes a calcium flux assay to measure the agonist activity of a test compound at the NMDA receptor.

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Test compound: D-Aspartic acid β-methyl ester

-

Positive control: D-Aspartic acid, NMDA

-

Antagonist (for validation): AP5

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection

Procedure:

-

Cell Plating: Seed the HEK293-NMDA cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the cell culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound, positive control, and antagonist in assay buffer.

-

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and allow it to equilibrate. c. Program the plate reader to inject the compounds and record fluorescence intensity over time. d. Establish a baseline fluorescence reading. e. Inject the test compound or controls and record the change in fluorescence.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating NMDA receptor activation. Calculate EC₅₀ values for the test compound and positive controls.

4.2. In Vivo Assessment of Cognitive Function in Rodents

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12]

Apparatus:

-

A circular pool (1.5-2.0 m diameter) filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before testing.

-

Habituation: On the first day, allow each animal to swim freely in the pool for 60 seconds without the platform.

-

Training Phase (4-5 days): a. Place the escape platform in a fixed quadrant of the pool. b. Conduct 4 trials per day for each animal. In each trial, release the animal into the pool from a different starting position. c. Allow the animal to search for the platform for a maximum of 60-90 seconds. If it fails to find the platform, guide it to the location. d. Allow the animal to remain on the platform for 15-30 seconds. e. Record the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial (Day after last training day): a. Remove the platform from the pool. b. Allow the animal to swim freely for 60 seconds. c. Record the time spent in the target quadrant (where the platform was previously located).

-

Data Analysis: A shorter escape latency during training and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.

4.3. In Vivo Evaluation of Testosterone Production in Rodents

This protocol outlines a method to assess the impact of a test compound on serum testosterone levels in male rats.[5][13][14]

Animals:

-

Adult male Sprague-Dawley or Wistar rats.

Procedure:

-

Acclimation and Baseline: House the animals in a controlled environment. Collect baseline blood samples via tail vein or saphenous vein.

-

Treatment: Administer D-Aspartic acid β-methyl ester or vehicle control daily for a predetermined period (e.g., 14-28 days) via oral gavage.

-

Blood Collection: Collect blood samples at specified time points during and after the treatment period.

-

Hormone Analysis: Separate serum and measure testosterone and LH concentrations using validated ELISA kits or LC-MS/MS.

-

Tissue Collection (Optional): At the end of the study, euthanize the animals and collect testes and pituitary glands for further analysis (e.g., gene expression of steroidogenic enzymes).

-

Data Analysis: Compare hormone levels between the treatment and control groups using appropriate statistical methods.

Data Presentation

Table 1: Hypothetical Comparative Efficacy Data

| Compound | NMDA Receptor Activation (EC₅₀, µM) | In Vivo Testosterone Increase (%) |

| D-Aspartic Acid | 15.2 | 42% |

| D-Aspartic Acid β-methyl ester | 25.8 (Hypothesized) | To be determined |

| NMDA (Control) | 1.1 | Not applicable |

Note: The EC₅₀ for D-Aspartic acid β-methyl ester is a hypothetical value for illustrative purposes and requires experimental validation.

Conclusion and Future Directions

D-Aspartic acid is a promising endogenous molecule with significant potential for therapeutic applications in neurology and endocrinology. Its β-methyl ester derivative represents an intriguing compound that warrants further investigation. The primary research imperative is to elucidate the pharmacokinetic and pharmacodynamic properties of D-Aspartic acid β-methyl ester, with a particular focus on its conversion to D-Aspartic acid in vivo.

Future research should prioritize:

-

Metabolic Studies: In vitro and in vivo studies to determine the rate and extent of hydrolysis of the β-methyl ester to D-Aspartic acid.

-

Comparative Efficacy Studies: Direct comparison of the efficacy of D-Aspartic acid and its β-methyl ester in preclinical models of cognitive dysfunction and hormonal imbalance.

-

Safety and Toxicology: Comprehensive safety and toxicology studies of D-Aspartic acid β-methyl ester.

The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to explore the therapeutic potential of this and other derivatives of D-Aspartic acid.

References

- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Involvement of D-aspartic acid in the synthesis of testosterone in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]

- 10. researchgate.net [researchgate.net]

- 11. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Animal models of male reproductive ageing to study testosterone production and spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

enantiomeric purity of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

An In-Depth Technical Guide to the Enantiomeric Purity of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Introduction: The Imperative of Stereochemical Integrity

This compound, the methyl ester of D-aspartic acid, is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1][2] Its utility as a precursor for complex molecules, including peptide derivatives and pharmaceutical intermediates, places a critical demand on its stereochemical purity.[1] The presence of its corresponding (S)-enantiomer can lead to dramatically different pharmacological or toxicological profiles in the final active pharmaceutical ingredient (API), making the precise quantification of enantiomeric excess (e.e.) a non-negotiable aspect of process development, quality control, and regulatory compliance.

This guide provides an in-depth exploration of the principal analytical methodologies for determining the . As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and the causal logic that informs the selection of one technique over another. We will delve into the gold standards of chiral chromatography, the nuanced insights offered by spectroscopic methods, and the high-specificity of enzymatic assays, providing researchers and drug development professionals with a robust framework for ensuring stereochemical integrity.

Chromatographic Approaches: The Cornerstone of Chiral Analysis

Chromatographic techniques are the most widely employed methods for enantiomeric purity assessment due to their high resolution, reproducibility, and quantitative accuracy. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC offers two powerful strategies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).

This is often the preferred approach as it avoids the extra step of derivatization, minimizing sample preparation time and potential sources of error. The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For polar, zwitterionic molecules like amino acid derivatives, macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are particularly effective. These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for such separations.

Experimental Protocol: Direct HPLC-CSP Method

-

System Preparation: Equilibrate an HPLC system equipped with a UV detector.

-

Column: Install an Astec® CHIROBIOTIC® T (teicoplanin) column (e.g., 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a mobile phase of water:methanol:formic acid. The optimal ratio must be determined experimentally, but a starting point could be 20:80:0.1 (v/v/v). Enantioselectivity often increases with higher organic modifier concentrations.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a racemic standard for peak identification and resolution calculation.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

-

Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Caption: Workflow for direct enantiomeric purity analysis by HPLC-CSP.

This method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[3] A widely used family of reagents for amino acids are analogs of Marfey's reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-Val-NH2), the latter of which can provide better resolution.[3][4] This approach is particularly valuable when high sensitivity is needed, as fluorescent CDAs can be used, or when a chiral column is unavailable.[3]

Experimental Protocol: Indirect HPLC-CDA Method

-

Derivatization:

-

Dissolve ~1 mg of the amino acid ester sample in 100 µL of 1 M sodium bicarbonate in a microvial.

-

Add 200 µL of a 1% (w/v) solution of a chiral derivatizing agent (e.g., FDNP-L-Val-NH2) in acetone.

-

Incubate the mixture at 40 °C for 1 hour, protected from light.[3]

-

Cool the reaction to room temperature and neutralize by adding 100 µL of 2 M HCl.[3]

-

Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous solution with the mobile phase.

-

-

System Preparation: Equilibrate an HPLC system with a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Chromatographic Conditions:

-

Data Analysis: Identify and integrate the peaks corresponding to the two diastereomers. Calculate the enantiomeric purity based on their relative peak areas.

Caption: Workflow for indirect enantiomeric analysis via chiral derivatization.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique capable of resolving complex mixtures of amino acid enantiomers.[5] However, due to the low volatility of amino acids, a derivatization step is mandatory to block the polar amine and carboxyl functional groups. A common and effective strategy is a two-step process: esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivatives are then separated on a chiral stationary phase, such as Chirasil®-Val.[5]

Experimental Protocol: Chiral GC Method

-

Derivatization (Two-Step):

-

Esterification: Add 1 mL of 3 N methanolic HCl to 1 mg of the sample. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness. (Note: As the target compound is already a methyl ester, this step primarily ensures the free carboxylic acid of the S-enantiomer starting material is also esterified for consistent analysis).

-

Acylation: Dissolve the dried residue in 1 mL of dichloromethane. Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 15 minutes. Cool the sample before injection.

-

-

System Preparation: Set up a Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: Install a chiral capillary column, such as Astec CHIRALDEX® G-TA or Chirasil®-L-Val (e.g., 25 m x 0.25 mm).[5]

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.

-

Detector Temperature: 250 °C.

-

-

Data Analysis: Determine the relative peak areas of the two enantiomers to calculate the enantiomeric purity.

Caption: General workflow for chiral GC analysis of amino acid derivatives.

Spectroscopic Methods: Structural Confirmation and Quantification

Spectroscopic methods provide complementary information, ranging from quantitative purity analysis to unambiguous confirmation of absolute configuration.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for chiral analysis with the addition of a Chiral Solvating Agent (CSA).[6] CSAs are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[7] This interaction results in a different magnetic environment for each enantiomer, leading to the splitting of NMR signals (enantiodifferentiation).[6][7] The relative integration of these split signals provides a direct measure of the enantiomeric ratio. This method is non-destructive and can be relatively fast.

Experimental Protocol: NMR-CSA Method

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

To the same tube, add a molar excess (e.g., 1.5-2.0 equivalents) of a suitable CSA. (e.g., (R,R)-BTDA for N-derivatized amino acids).[8]

-

Gently mix the sample to ensure complex formation.

-

-

NMR Acquisition:

-

Acquire the ¹H NMR spectrum of the analyte-CSA mixture under identical conditions as the initial spectrum.

-

-

Data Analysis:

-

Identify a well-resolved proton signal of the analyte that shows clear splitting in the presence of the CSA.

-

Carefully integrate the two separated peaks corresponding to the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric ratio from the integration values.

-

Caption: Principle of enantiodifferentiation by NMR using a chiral solvating agent.

Vibrational Circular Dichroism (VCD)

VCD is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[9] While IR spectroscopy is identical for enantiomers, VCD spectra are equal in magnitude but opposite in sign, making it a definitive method for distinguishing them. Its most powerful application is the unambiguous determination of absolute configuration.[10] This is achieved by comparing the experimental VCD spectrum of the sample to spectra generated for each possible stereoisomer via ab initio Density Functional Theory (DFT) calculations.[10][11] A match between the experimental and a calculated spectrum provides authoritative confirmation of the molecule's absolute stereochemistry, which is essential for reference standard characterization.

Workflow: VCD for Absolute Configuration

-

Experimental Measurement: Dissolve the purified sample in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃) and measure its VCD and IR spectra on a dedicated VCD spectrometer.

-

Computational Modeling:

-

Perform a conformational search for both the (R)- and (S)-enantiomers of 2-Amino-4-methoxy-4-oxobutanoic acid.

-

For the lowest energy conformers, calculate the theoretical VCD and IR spectra using DFT methods.

-

Generate a Boltzmann-averaged theoretical spectrum for both the (R)- and (S)-enantiomers.

-

-

Spectral Comparison: Visually and statistically compare the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers. A conclusive match confirms the absolute configuration of the synthesized material.[11]

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Enzymatic Methods: The Ultimate in Stereospecificity

Enzymatic assays offer exceptional selectivity and sensitivity for quantifying one enantiomer in the presence of a vast excess of the other.[12] The method relies on enzymes that possess strict stereospecificity. For D-amino acids, D-amino acid oxidase (DAAO) is the most exploited enzyme, as it exclusively oxidizes the D-enantiomer, producing an α-keto acid, ammonia, and hydrogen peroxide.[12][13]

Expert Insight & Causality: A critical consideration is substrate specificity. Standard DAAO shows poor activity towards acidic D-amino acids like D-aspartate.[13][14] Since the target molecule is a D-aspartate derivative, a standard DAAO assay may not be effective. However, this challenge can be overcome in two ways: (1) using a different enzyme with known activity, such as D-aspartate oxidase (which would require prior hydrolysis of the methyl ester), or (2) employing engineered DAAO variants that possess broader substrate specificity.[15] The detection of the unwanted (S)-enantiomer would require a corresponding L-amino acid oxidase.

Conceptual Protocol: Coupled Enzymatic Assay

-

Reaction Setup: In a buffer solution (e.g., pyrophosphate buffer, pH 8.5), combine the sample containing the amino acid ester with a highly specific enzyme (e.g., a variant of L-amino acid oxidase to detect the S-impurity).

-

Coupled Detection: Include reagents for a coupled assay to detect one of the reaction products. For example, to detect hydrogen peroxide, add horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red).

-

Measurement: The L-amino acid oxidase will only react with the (S)-impurity, producing H₂O₂. The HRP then uses this H₂O₂ to oxidize the substrate, producing a colored or fluorescent product.

-

Quantification: Measure the change in absorbance or fluorescence using a spectrophotometer or fluorometer. The signal intensity is directly proportional to the initial concentration of the (S)-enantiomer.[13]

Summary and Method Selection

The choice of analytical method is dictated by the specific objective, required sensitivity, sample matrix, and available instrumentation.

| Technique | Principle | Sample Prep | Primary Application | Pros | Cons |

| Direct HPLC (CSP) | Diastereomeric interaction with chiral phase | Minimal (dissolution) | Routine QC, purity checks | Fast, direct, avoids derivatization errors | Chiral columns can be expensive and have limited lifetime |

| Indirect HPLC (CDA) | Covalent formation of diastereomers | Required (derivatization) | High sensitivity analysis, labs without CSPs | High sensitivity, uses standard columns | Derivatization adds time, potential for side reactions |

| Chiral GC | Separation of volatile derivatives on chiral phase | Required (derivatization) | Analysis of complex mixtures, high sensitivity | Excellent resolution and sensitivity (especially with MS) | Derivatization is mandatory and can be complex |

| NMR with CSA | Formation of transient diastereomeric complexes | Minimal (dissolution + CSA addition) | Rapid purity assessment, process monitoring | Non-destructive, fast, direct quantification | Lower sensitivity than chromatography, requires molar excess of CSA |

| VCD Spectroscopy | Differential absorption of polarized IR light | Minimal (dissolution) | Absolute configuration confirmation | Unambiguous stereochemical assignment | Requires specialized equipment and computational expertise |

| Enzymatic Assay | Stereospecific enzyme-catalyzed reaction | Minimal (dissolution) | Trace impurity quantification | Extremely high specificity and sensitivity | Enzyme specificity is critical and may not be available for all analytes |

Conclusion

Ensuring the is a multifaceted analytical challenge that demands a well-considered strategy. For routine quality control and release testing, direct chiral HPLC stands out as the most efficient and reliable method. When trace-level quantification of the (S)-enantiomer is paramount, indirect HPLC with a fluorescent derivatizing agent or a highly validated chiral GC-MS method offers superior sensitivity. NMR with chiral solvating agents provides a rapid, non-destructive alternative for at-line or in-process monitoring. Finally, for the unequivocal confirmation of the absolute configuration of a reference standard or a new synthetic route, Vibrational Circular Dichroism provides the highest level of structural authority.

By leveraging this portfolio of techniques and understanding the scientific principles that govern their application, researchers and drug development professionals can confidently establish and control the stereochemical integrity of this vital chiral intermediate, ensuring the quality, safety, and efficacy of the resulting products.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]

- 12. Enzymatic detection of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]

The Endogenous Enigma: A Technical Guide to the Natural Occurrence and Significance of D-Aspartic Acid and Its Derivatives

<

Abstract